
Calanolide A
Übersicht
Beschreibung
Calanolide A ist eine natürlich vorkommende Verbindung, die aus den Blättern und Zweigen des Baumes Calophyllum lanigerum var. austrocoriaceum, der im malaysischen Regenwald vorkommt . Es ist ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor (NNRTI) mit signifikanter Anti-HIV-1-Aktivität . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von HIV/AIDS, Aufmerksamkeit erregt .
Herstellungsmethoden
Die Herstellung von this compound beinhaltet sowohl die natürliche Extraktion als auch synthetische Verfahren. Anfangs wurde es aus dem Baum Calophyllum lanigerum extrahiert . aufgrund der Seltenheit der Rohmaterialien und der geringen Ausbeute wurden Methoden zur Totalsynthese entwickelt. Eine solche Methode beinhaltet die Auflösung von (±)-Calanolide A in seine optisch aktiven Formen unter Verwendung eines chiralen HPLC-Systems oder enzymatischer Acylierung und Hydrolyse . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser synthetischen Verfahren, um eine konsistente und skalierbare Versorgung mit der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Produkte liefern kann .
Vorbereitungsmethoden
The preparation of Calanolide A involves both natural extraction and synthetic routes. Initially, it was extracted from the tree Calophyllum lanigerum . due to the rarity of the raw materials and low yield, total synthesis methods were developed. One such method involves the resolution of (±)-calanolide A into its optically active forms using a chiral HPLC system or enzymatic acylation and hydrolysis . Industrial production methods focus on optimizing these synthetic routes to ensure a consistent and scalable supply of the compound .
Analyse Chemischer Reaktionen
Calanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Wissenschaftliche Forschungsanwendungen
Calanolide A wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht. In der Chemie dient es als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Pyranocumarinen . In der Biologie und Medizin ist seine primäre Anwendung als Anti-HIV-Mittel. Es hemmt das Reverse-Transkriptase-Enzym von HIV-1 und verhindert so die virale Replikation . Zusätzlich hat this compound potenzielle Antikrebs-, antimikrobielle und antiparasitäre Eigenschaften gezeigt . In der Industrie wird es für seine potenzielle Verwendung bei der Entwicklung neuer Therapeutika für verschiedene Krankheiten untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Bindung an das Reverse-Transkriptase-Enzym von HIV-1 . Diese Bindung hemmt die Aktivität des Enzyms und verhindert die Umwandlung viraler RNA in DNA, ein entscheidender Schritt im Prozess der Virusreplikation . This compound ist unter den NNRTIs einzigartig, da es an zwei verschiedenen Stellen am Reverse-Transkriptase-Enzym binden kann . Diese doppelte Bindungsfähigkeit verstärkt seine hemmende Wirkung und verringert die Wahrscheinlichkeit der Entwicklung von Resistenzen .
Wirkmechanismus
The mechanism of action of Calanolide A involves its binding to the reverse transcriptase enzyme of HIV-1 . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication process . This compound is unique among NNRTIs as it can bind to two distinct sites on the reverse transcriptase enzyme . This dual binding capability enhances its inhibitory effect and reduces the likelihood of resistance development .
Vergleich Mit ähnlichen Verbindungen
Diese Verbindungen teilen sich eine ähnliche tetracyclische Dipyranocumarin-Struktur, unterscheiden sich aber in ihren spezifischen Substituenten und biologischen Aktivitäten . Calanolide B beispielsweise zeigt ebenfalls Anti-HIV-Aktivität, ist aber weniger potent als Calanolide A . Die Einzigartigkeit von this compound liegt in seiner doppelten Bindungsfähigkeit zum Reverse-Transkriptase-Enzym, die bei anderen Calanoliden nicht beobachtet wird .
Biologische Aktivität
Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tropical tree Calophyllum lanigerum, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV-1 and tuberculosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety profile, pharmacokinetics, and emerging research findings.
This compound exhibits a unique mechanism of action as an NNRTI. Unlike other NNRTIs, it can bind to two distinct sites on the HIV reverse transcriptase enzyme:
- Active site : Similar to other NNRTIs.
- Foscarnet binding site : Allows for a different mode of inhibition.
This dual binding capability enables this compound to maintain efficacy against strains of HIV that have developed resistance to other NNRTIs. It has shown effectiveness against both common mutations associated with NNRTI resistance (K103N and Y181C) and is active against strains resistant to traditional therapies like nevirapine .
Antiviral Activity
This compound has demonstrated significant antiviral activity against various HIV-1 strains. In vitro studies indicated that its 50% effective concentration (EC50) ranged from 0.02 to 0.5 μM, with no activity detected against HIV-2 or simian immunodeficiency virus (SIV) . The compound's ability to inhibit HIV-1 reverse transcriptase through a complex mechanism involving two binding sites is particularly notable .
Table 1: Antiviral Activity of this compound
Strain Type | EC50 (μM) | Resistance |
---|---|---|
Syncytium-inducing | 0.02 - 0.5 | Effective |
Non-syncytium-inducing | 0.02 - 0.5 | Effective |
HIV-2 | Not effective | N/A |
SIV | Not effective | N/A |
Safety Profile and Pharmacokinetics
A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers. The study involved four cohorts receiving escalating doses (200, 400, 600, and 800 mg). The results indicated:
- Minimal toxicity with adverse events primarily consisting of dizziness, taste perversion, headache, and nausea.
- A terminal-phase half-life () of approximately 20 hours at the highest dose.
- Rapid absorption with maximum plasma concentrations (Cmax) occurring between 2.4 and 5.2 hours post-dosing .
Table 2: Pharmacokinetic Parameters of this compound
Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-Life (h) |
---|---|---|---|
200 | Variable | 2.4 - 5.2 | Not determined |
400 | Variable | 2.4 - 5.2 | Not determined |
600 | Variable | 2.4 - 5.2 | Not determined |
800 | Higher than expected | ~20 | ~20 |
Antitubercular Activity
In addition to its antiviral properties, this compound has shown promise against tuberculosis (TB). Research indicates that it is effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, comparable in efficacy to isoniazid .
Table 3: Antitubercular Activity of this compound
Strain Type | Activity |
---|---|
Drug-susceptible | Effective |
Drug-resistant | Effective |
Case Studies and Research Findings
Recent studies have expanded the understanding of this compound's biological activities beyond antiviral effects:
- Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits tumor promotion by blocking TPA-induced activation in Raji cell lines, suggesting potential anticancer properties .
- Synergistic Effects : When combined with other antiretroviral drugs, such as nevirapine, this compound has shown synergistic effects, enhancing overall antiviral efficacy .
- Metabolism Studies : Ongoing research into the metabolism of this compound derivatives aims to identify analogs with improved potency against HIV-1 while minimizing side effects .
Eigenschaften
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRYBLTWYFCFV-FMTVUPSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316787 | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142632-32-4 | |
Record name | (+)-Calanolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calanolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALANOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.